molecular formula C17H19N5OS B2600222 3-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380080-48-6

3-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2600222
CAS RN: 2380080-48-6
M. Wt: 341.43
InChI Key: BQGBRMRBFYCCSU-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological activities, including antimicrobial, anticonvulsant, antidiabetic, anti-inflammatory, antiviral, and antihypertensive properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide can yield 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring, which are thought to contribute to their low toxicity and in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazoles exhibit weak basicity due to the extra heteroatom, and they can undergo ring cleavage in the presence of strong bases and acids .


Physical And Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds .

Mechanism of Action

The biological activities of 1,3,4-thiadiazole derivatives are thought to be related to their ability to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Safety and Hazards

Some 1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity, which means they can be toxic to cells . Therefore, safety precautions should be taken when handling these compounds.

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable interest in further exploring their potential as therapeutic agents. Future research may focus on making structural modifications to the 1,3,4-thiadiazole ring to develop compounds that are more effective and less toxic .

properties

IUPAC Name

3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-19-17(24-20-12)21-8-6-13(7-9-21)10-22-11-18-15-5-3-2-4-14(15)16(22)23/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGBRMRBFYCCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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